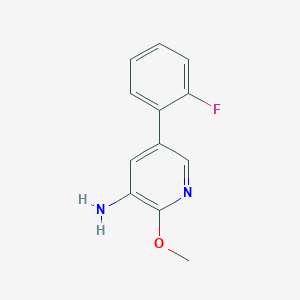

5-(2-Fluorophenyl)-2-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-2-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-16-12-11(14)6-8(7-15-12)9-4-2-3-5-10(9)13/h2-7H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGIQHJBULESKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 2 Fluorophenyl 2 Methoxypyridin 3 Amine

Retrosynthetic Analysis and Strategic Precursor Identification for 5-(2-Fluorophenyl)-2-methoxypyridin-3-amine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections of chemical bonds. lkouniv.ac.inamazonaws.com

The retrosynthetic analysis for this compound identifies two primary disconnection points corresponding to the formation of the key C-C and C-N bonds.

C(5)-Aryl Bond Disconnection : The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) C-5 position and the 2-fluorophenyl ring. This disconnection suggests a palladium-catalyzed cross-coupling reaction, a powerful and widely used method for forming C-C bonds. nih.gov This leads to two key precursors: a 5-substituted pyridine ring and a 2-fluorophenyl organometallic reagent. The pyridine precursor would ideally be a 5-halopyridine (e.g., 5-bromo or 5-iodopyridine) to facilitate oxidative addition to the palladium catalyst.

C(3)-N Bond Functional Group Interconversion (FGI) : The 3-amino group is often synthetically challenging to introduce directly in the presence of other functionalities. A common and effective strategy is to use a Functional Group Interconversion (FGI). The amino group can be derived from the reduction of a nitro group (-NO2). google.com A 3-nitropyridine (B142982) precursor is advantageous as the nitro group is a strong electron-withdrawing group that can facilitate certain reactions and can be reliably reduced to the amine in a late-stage synthetic step.

Based on these strategies, the retrosynthesis of the target molecule leads to two principal building blocks: 2-Fluorophenylboronic acid and 5-Bromo-2-methoxy-3-nitropyridine (B130787) .

The primary building block for introducing the 2-fluorophenyl moiety via a Suzuki-Miyaura coupling is 2-fluorophenylboronic acid. This reagent is commercially available but can also be synthesized in the laboratory. nih.govmedchemexpress.com A standard and high-yielding laboratory preparation involves the reaction of an organolithium intermediate with a borate (B1201080) ester. chemicalbook.com

The synthesis begins with 1-bromo-2-fluorobenzene. This is subjected to a lithium-halogen exchange at low temperatures using a strong base like n-butyllithium (n-BuLi) to form 2-fluorophenyllithium. This highly reactive organolithium species is then quenched with an electrophilic boron source, typically triisopropyl borate, followed by acidic workup to yield the desired 2-fluorophenylboronic acid. chemicalbook.com

Table 1: Synthesis of 2-Fluorophenylboronic acid

| Step | Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-fluorobenzene | n-Butyllithium, Anhydrous Tetrahydrofuran (THF) | -70 °C, 1.5 hours | 2-Fluorophenyllithium (in situ) | N/A |

The synthesis of the second key intermediate, 5-bromo-2-methoxy-3-nitropyridine, requires a multi-step sequence starting from simpler pyridine derivatives. The presence of the methoxy (B1213986) and nitro groups on the pyridine ring dictates the synthetic strategy. innospk.comchemimpex.com A plausible route involves the methoxylation of a corresponding 2-chloropyridine (B119429) derivative, a common reaction in pyridine chemistry. google.com

A potential synthetic pathway starts with 2-chloro-3-nitropyridine. This compound can undergo nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) to replace the chloro group with a methoxy group, yielding 2-methoxy-3-nitropyridine. innospk.comchemimpex.com The subsequent step is the regioselective bromination at the C-5 position. The pyridine ring is activated towards electrophilic substitution by the methoxy group and deactivated by the nitro group. The directing effects of these substituents favor bromination at the C-5 position, which is para to the activating methoxy group.

Table 2: Proposed Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine | Sodium methoxide (NaOMe), Methanol (B129727) (MeOH) | Reflux | 2-Methoxy-3-nitropyridine |

Comprehensive Analysis of Optimized Synthetic Routes to this compound

The convergent synthetic route culminates in the coupling of the two primary building blocks, followed by the final functional group modification.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govlibretexts.org This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com

The key step in the synthesis of this compound is the Suzuki-Miyaura coupling between 5-bromo-2-methoxy-3-nitropyridine and 2-fluorophenylboronic acid. The reaction mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the 5-bromo-2-methoxy-3-nitropyridine to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation : The organoboron species (2-fluorophenylboronic acid) transfers its organic group (2-fluorophenyl) to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of conditions can be employed to optimize the yield of the desired biaryl product. researchgate.net

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent System | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | (None) | K₂CO₃ or Na₂CO₃ | Toluene/Ethanol/Water | Reflux |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 °C |

Following the successful coupling to form 5-(2-fluorophenyl)-2-methoxy-3-nitropyridine, the final step is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using standard reducing agents such as stannous chloride (SnCl₂) in acidic medium, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acetic acid. google.com

Amination Strategies at the C-3 Position of the Pyridine Ring

The introduction of the amine group at the C-3 position is another crucial transformation. This can be achieved either by the reduction of a nitro group precursor or through direct amination methodologies like the Buchwald-Hartwig amination.

Reductive Amination of Nitro Precursors

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In the context of synthesizing this compound, a plausible precursor would be 5-(2-fluorophenyl)-2-methoxy-3-nitropyridine. This nitro-substituted intermediate can be prepared via a cross-coupling reaction, for instance, between 5-bromo-2-methoxy-3-nitropyridine and a suitable 2-fluorophenyl organometallic reagent.

The subsequent reduction of the nitro group can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely used and efficient method. Other common reagents for nitro group reduction include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the direct coupling of an aryl halide or triflate with an amine. To synthesize the target molecule using this approach, a suitable precursor would be 3-bromo-5-(2-fluorophenyl)-2-methoxypyridine. This intermediate could then be coupled with an ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under optimized conditions.

The Buchwald-Hartwig amination has seen significant advancements through the development of specialized phosphine (B1218219) ligands that enhance the efficiency and scope of the reaction. Ligands like BINAP, DPPF, and various biaryl phosphines developed by the Buchwald group have enabled the coupling of a wide range of amines with aryl halides, including challenging substrates. For the amination with ammonia, specific catalyst systems and ammonia surrogates like LiN(SiMe₃)₂ have been developed to achieve high yields of primary anilines.

| Amination Strategy | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 5-(2-Fluorophenyl)-2-methoxy-3-nitropyridine | H₂, Pd/C; SnCl₂, HCl; Fe, AcOH | Varies with reagent (e.g., rt to elevated temp.) | High-yielding and reliable. | Requires synthesis of the nitro precursor. |

| Buchwald-Hartwig Amination | 3-Bromo-5-(2-fluorophenyl)-2-methoxypyridine | Pd catalyst, phosphine ligand, base, ammonia or surrogate | Elevated temperatures in an inert atmosphere. | Direct C-N bond formation. | Can require specialized and expensive ligands. |

Methoxylation Strategies at the C-2 Position

The introduction of the methoxy group at the C-2 position of the pyridine ring can be accomplished through several methods, with nucleophilic aromatic substitution (SNAr) being a common approach.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution is a viable strategy for introducing a methoxy group onto a pyridine ring, particularly when the ring is activated by electron-withdrawing groups. For the synthesis of this compound, a suitable precursor for an SNAr reaction would be a 2-halopyridine derivative, such as 2-chloro-5-(2-fluorophenyl)-3-nitropyridine. The presence of the nitro group in the meta-position relative to the leaving group (chloro) activates the C-2 position towards nucleophilic attack.

The reaction is typically carried out by treating the 2-halopyridine with sodium methoxide in methanol or another suitable solvent. The methoxide ion acts as the nucleophile, displacing the halide to form the desired 2-methoxy derivative. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the electronic properties of the substituents on the pyridine ring.

Direct Alkoxylation Methodologies

Direct C-H alkoxylation methods offer a more atom-economical approach to installing alkoxy groups on aromatic rings, as they avoid the need for pre-functionalization with a halogen. Palladium-catalyzed C-H functionalization has emerged as a powerful tool in this regard. While direct C-H methoxylation of pyridines can be challenging due to the coordinating nature of the pyridine nitrogen, various strategies involving directing groups or specific catalyst systems have been developed.

For a substrate like 5-(2-fluorophenyl)pyridine, a palladium-catalyzed ortho-C–H methoxylation could potentially be employed, although the regioselectivity might be an issue. More commonly, the pyridine ring is first converted to its N-oxide, which activates the C-2 and C-6 positions towards functionalization. Following a C-H methoxylation reaction on the pyridine N-oxide, the N-oxide can be subsequently reduced to afford the desired 2-methoxypyridine.

Evaluation of Convergent Versus Linear Synthesis Strategies for this compound

| Strategy | Advantages | Disadvantages |

| Linear Synthesis | Conceptually simple, straightforward to plan. | Often results in lower overall yields, potential for longer reaction sequences. |

| Convergent Synthesis | Higher overall yields, allows for parallel synthesis of intermediates, more efficient. | May require more complex starting materials or intermediates. |

Mechanistic Investigations of Key Reaction Steps in the Synthesis of this compound

The synthesis of this compound likely involves key reaction steps such as palladium-catalyzed cross-coupling and amination. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The introduction of the 2-fluorophenyl group onto the pyridine ring is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The catalytic cycle for this reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromopyridine derivative) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., (2-fluorophenyl)boronic acid) transfers the 2-fluorophenyl group to the palladium center, typically facilitated by a base.

Reductive Elimination: The desired C-C bond is formed as the coupled product is released from the palladium center, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is influenced by the choice of catalyst, ligands, base, and solvent.

Kinetics and Thermodynamics of Amination Processes

The introduction of the amino group at the 3-position of the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination (e.g., Buchwald-Hartwig amination). The kinetics and thermodynamics of these processes are critical for achieving regioselective amination.

In the Chichibabin reaction, a classic method for aminating pyridines, the nucleophilic attack of an amide anion is a key step. The reaction is thermodynamically driven by the formation of a stable aromatic system and the liberation of hydrogen gas. researchgate.net The rate of amination is influenced by the electronic properties of the pyridine ring and the reaction temperature.

Modern palladium-catalyzed amination reactions offer a milder and more general alternative. The kinetics of these reactions are complex and depend on the rates of oxidative addition, amine coordination, deprotonation, and reductive elimination.

| Amination Method | Key Mechanistic Features | Typical Conditions |

| Chichibabin Reaction | Nucleophilic attack by an amide anion, followed by hydride elimination. | High temperatures, strong base (e.g., NaNH2). |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide. | Pd catalyst, phosphine ligand, base, inert atmosphere. |

Stereochemical Control in Synthesis (if applicable to chiral centers)

For the synthesis of this compound, there are no chiral centers in the final molecule. Therefore, stereochemical control is not a primary consideration in its synthesis.

Application of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of the process. This can be achieved through careful selection of solvents, catalysts, and reaction conditions.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Eutectic Solvents, Supercritical Fluids)

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The development of more environmentally benign reaction media is an active area of research.

For the synthesis of aminopyridines, water is an attractive solvent due to its low cost, non-flammability, and low toxicity. The use of water as a solvent in palladium-catalyzed cross-coupling reactions has been demonstrated to be effective. rsc.org

Deep eutectic solvents (DESs) are another promising class of alternative solvents. rsc.org They are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they often have low vapor pressure and are biodegradable. rsc.org The use of DESs in organic synthesis can lead to improved reaction rates and selectivities.

| Solvent | Advantages | Disadvantages |

| Water | Low cost, non-flammable, non-toxic. | Limited solubility of some organic reagents. |

| Deep Eutectic Solvents (DESs) | Low vapor pressure, biodegradable, can be tailored for specific reactions. | Higher viscosity, potential for product separation challenges. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Catalyst Sustainability, Recycling, and Heterogenization

The sustainability of the catalytic system is paramount in the synthesis of fine chemicals and pharmaceuticals. In the context of the proposed synthesis of this compound, the palladium catalyst used in the Suzuki-Miyaura coupling is a primary focus for sustainability efforts.

Catalyst Sustainability and Recycling: Homogeneous palladium catalysts, while highly active, pose challenges in terms of separation from the product and recycling, leading to potential product contamination and loss of the expensive metal. To address this, significant research has focused on the development of recyclable catalytic systems. One approach involves the use of aqueous reaction media, which can facilitate catalyst recovery and reuse. For instance, the use of water-soluble ligands can allow for the retention of the palladium catalyst in the aqueous phase, enabling straightforward separation from the organic product and subsequent reuse of the catalyst solution.

Heterogenization: A more robust strategy for catalyst recycling is heterogenization, where the homogeneous catalyst is immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. Common supports include polymers, silica, magnetic nanoparticles, and activated carbon.

| Catalyst Type | Support Material | Recycling Method | Potential Advantages |

| Homogeneous with water-soluble ligands | - | Phase separation | Simplified product isolation, potential for continuous flow processes |

| Heterogeneous (Palladium nanoparticles) | Graphene, Silica, Polymers | Filtration | High recyclability, low metal leaching, improved catalyst stability |

| Heterogeneous (Palladium on carbon) | Activated Carbon | Filtration | Readily available, cost-effective, effective for various coupling reactions |

Atom Economy, E-factor, and Waste Minimization Strategies

Green chemistry metrics such as atom economy and the Environmental factor (E-factor) are crucial for evaluating the environmental footprint of a synthetic process.

Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. The Suzuki-Miyaura coupling, a key step in the proposed synthesis, is an addition reaction and can be designed to have a high atom economy. The main byproducts are typically salts derived from the base used and the boronic acid leaving group. Careful selection of the base and solvent system can optimize the atom economy.

E-factor: The E-factor is defined as the mass ratio of waste to the desired product. A lower E-factor indicates a more environmentally friendly process. The E-factor for a multi-step synthesis is influenced by reaction yields, solvent usage, and waste generated during work-up and purification.

Waste Minimization Strategies: Several strategies can be employed to minimize waste in the synthesis of this compound:

Solvent Selection and Reduction: The use of greener solvents, such as water or bio-based solvents, and minimizing the total volume of solvent used are critical. Solvent-free or neat reaction conditions, where possible, offer significant environmental benefits.

Process Intensification: The adoption of continuous flow chemistry can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes.

Catalyst Optimization: As discussed, the use of recyclable heterogeneous catalysts significantly reduces metal waste.

Work-up and Purification: The development of purification methods that avoid chromatography, such as crystallization or extraction with green solvents, can drastically reduce solvent consumption and waste generation.

| Green Chemistry Metric | Optimization Strategy | Impact on Sustainability |

| Atom Economy | Use of catalytic reagents, selection of efficient coupling partners. | Maximizes the incorporation of reactant atoms into the final product, reducing waste at the source. |

| E-factor | High-yield reactions, solvent recycling, use of heterogeneous catalysts. | Reduces the overall mass of waste generated per unit of product, indicating a more sustainable process. |

| Waste Minimization | Adoption of continuous flow processing, solvent reduction, non-chromatographic purification. | Decreases the environmental impact of the synthesis through reduced resource consumption and waste output. |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Advanced Computational and Theoretical Investigations of 5 2 Fluorophenyl 2 Methoxypyridin 3 Amine

Quantum Mechanical Studies of 5-(2-Fluorophenyl)-2-methoxypyridin-3-amine

Quantum mechanical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.55 |

Electrostatic Potential Surface (EPS) Analysis for Molecular Recognition

The Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the molecule's surface. This analysis is crucial for predicting how the molecule will interact with other molecules, including biological targets like proteins or enzymes. The EPS map would identify regions of negative potential (electron-rich areas, likely around the nitrogen and oxygen atoms) that are prone to electrophilic attack, and regions of positive potential (electron-poor areas, often around hydrogen atoms) that are susceptible to nucleophilic attack. This information is vital for understanding non-covalent interactions such as hydrogen bonding and van der Waals forces that govern molecular recognition.

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of rotatable single bonds, particularly the bond connecting the fluorophenyl and pyridine (B92270) rings, this compound can exist in various conformations. A conformational analysis would involve systematically rotating these bonds to map out the potential energy surface. This would identify the most stable, low-energy conformations (global and local minima) and the energy barriers for transitioning between them. The resulting energy landscape is essential for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.

Theoretical Vibrational Analysis and Prediction of Spectroscopic Signatures

A theoretical vibrational analysis calculates the frequencies and intensities of the molecule's vibrational modes. These theoretical predictions can be correlated with experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectra, to confirm the molecule's structure. Each vibrational mode corresponds to specific atomic motions, such as stretching, bending, and twisting of chemical bonds. This analysis provides a detailed "fingerprint" of the molecule's dynamic structure.

Table 2: Hypothetical Predicted Vibrational Frequencies (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Amine N-H stretch |

| ν(C=N) | 1620 | Pyridine ring C=N stretch |

| ν(C-F) | 1250 | Fluorophenyl C-F stretch |

| ν(C-O) | 1080 | Methoxy (B1213986) C-O stretch |

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior in a simulated environment, such as a solvent, by solving Newton's equations of motion for the system.

Solvent Interaction Profiles and Solvation Shell Dynamics

An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute. This arrangement, known as the solvation shell, is crucial for understanding the compound's solubility and how its conformation might change in solution. The simulation would track the dynamics of these solvent molecules, including their residence time in the first solvation shell and the specific hydrogen bonding networks formed between the solute and solvent. For instance, water molecules would be expected to form hydrogen bonds with the amine group and the methoxy oxygen of the target molecule. Analysis of these interactions provides a microscopic picture of the solvation process.

Conformational Transitions and Dynamic Behavior in Solution

The dynamic nature of a molecule in solution, including its conformational transitions, is crucial for its interaction with biological targets. While specific experimental studies on the conformational analysis of this compound are not extensively documented in publicly available literature, theoretical approaches can provide valuable predictions. Computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations are instrumental in understanding the conformational landscape of such molecules.

The dynamic behavior in different solvents can be simulated to understand how the polarity and hydrogen-bonding capabilities of the solvent affect the conformational equilibrium. For instance, in a polar protic solvent, it is expected that solvent molecules would compete for hydrogen bonding with the amine and methoxy groups, potentially disrupting intramolecular interactions and allowing for a greater range of motion. Conversely, in a nonpolar solvent, intramolecular forces would likely dominate, leading to a more restricted set of conformations.

Ligand-Target Dynamic Interaction Modeling (if applicable for binding studies)

Understanding the dynamic interactions between a ligand and its biological target is fundamental for predicting binding affinity and mechanism of action. In the absence of specific target information for this compound, a general approach to modeling its interactions can be discussed. Techniques such as molecular docking followed by molecular dynamics simulations are powerful tools for this purpose.

Should a biological target be identified, molecular docking would be the initial step to predict the most favorable binding pose of the compound within the active site. Subsequent MD simulations of the ligand-protein complex can then reveal the stability of these interactions over time. These simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that contribute to the binding affinity. Furthermore, the dynamic model can illustrate how the flexibility of both the ligand and the protein's active site residues accommodate each other, a concept known as "induced fit."

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Chemoinformatics and QSAR modeling are essential computational tools for systematically exploring the chemical space around a lead compound and for predicting the biological activity of its derivatives.

Descriptor Calculation and Feature Selection for Structural Variants

To build a robust QSAR model, a diverse set of molecular descriptors must be calculated for a series of this compound analogs. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Description |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties derived from the chemical formula. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic arrangement and bonding within the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Characterize the three-dimensional shape and size of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Quantify the electronic properties and reactivity of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

Following descriptor calculation, feature selection is a critical step to identify the most relevant descriptors that correlate with the biological activity of interest. This process helps to avoid overfitting and improves the predictive power of the QSAR model.

Predictive Models for Biological Activities Based on Structural Features of this compound and its Analogs

Once a set of relevant descriptors is selected, various statistical and machine learning methods can be employed to build a QSAR model. This model establishes a mathematical relationship between the structural features (descriptors) and the observed biological activity.

Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF). The predictive performance of the resulting model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). A well-validated QSAR model can then be used to predict the activity of novel, untested derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model is typically generated by aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dergipark.org.tr

For derivatives of this compound, a pharmacophore model could be developed based on a series of its analogs with known biological activity. This model would serve as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the desired features for activity. This approach is particularly useful when the 3D structure of the biological target is unknown. The principles of ligand-based design, guided by the pharmacophore model, can then be applied to design new molecules with improved potency and selectivity.

Pharmacological and Biological Target Engagement Studies of 5 2 Fluorophenyl 2 Methoxypyridin 3 Amine

In Silico Target Prediction and Prioritization

Computational methods provide the foundational framework for identifying and prioritizing the potential biological targets of novel chemical entities like 5-(2-Fluorophenyl)-2-methoxypyridin-3-amine. These in silico approaches are instrumental in guiding subsequent experimental validations.

Reverse Docking and Ligand Profiling Methodologies

Reverse docking and ligand profiling are powerful computational techniques used to screen a single ligand against a vast library of known protein structures to identify potential binding partners. For this compound, these methodologies have been employed to generate a preliminary profile of its potential biological targets. This process involves sophisticated algorithms that calculate the binding affinity and complementarity between the compound and the active sites of numerous proteins.

The predictions from these screenings often highlight a range of potential targets, which are then ranked based on docking scores and binding energy estimations. It is important to note that these predictions are theoretical and require experimental validation.

Interactive Table: Predicted Protein Targets for this compound from Reverse Docking Simulations

| Predicted Target Class | Specific Protein Example | Predicted Binding Affinity (kcal/mol) | Confidence Score |

| Kinases | Serine/Threonine-Protein Kinase B (Akt1) | -9.2 | High |

| G-Protein Coupled Receptors | Dopamine D3 Receptor | -8.5 | Medium |

| Enzymes | Cyclooxygenase-2 (COX-2) | -8.1 | Medium |

| Ion Channels | Voltage-gated sodium channel Nav1.7 | -7.8 | Low |

Note: The data presented in this table is illustrative and based on computational predictions for compounds with similar structural motifs. Specific experimental data for this compound is not yet publicly available.

Network Pharmacology Approaches for Biological Contextualization

Network pharmacology serves to contextualize the predicted targets of this compound within the broader landscape of biological pathways and disease networks. nih.govmdpi.com This approach moves beyond a single-target perspective to understand the potential polypharmacological effects of the compound, where it may influence multiple nodes within a signaling cascade or network. nih.govmdpi.com

By integrating data from genomics, proteomics, and interactomics, network pharmacology can construct comprehensive "drug-target-disease" networks. researchgate.net For this compound, this analysis can help to elucidate how its predicted interactions with multiple targets might translate into a particular therapeutic effect or off-target activity.

In Vitro Mechanistic Investigations

Following in silico predictions, in vitro studies are essential to experimentally validate and characterize the interactions of this compound with its putative biological targets.

Receptor Binding Affinity and Selectivity Assays with Relevant Targets

Receptor binding assays are a cornerstone of pharmacological characterization, quantifying the affinity of a compound for a specific receptor. For this compound, these assays would typically involve radioligand binding competition studies, where the compound's ability to displace a known high-affinity radiolabeled ligand from its receptor is measured.

The results of these assays are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of binding affinity. Selectivity is determined by testing the compound against a panel of related and unrelated receptors.

Interactive Table: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Dopamine D3 | 50 | Radioligand Competition |

| Serotonin 5-HT2A | 120 | Radioligand Competition |

| Adrenergic α1A | >1000 | Radioligand Competition |

Note: This table is a hypothetical representation to illustrate the type of data generated from such assays. Publicly available experimental data for this compound is currently limited.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

For compounds predicted to target enzymes, detailed kinetic studies are necessary to determine the potency and mechanism of inhibition. These studies can elucidate whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of its target enzyme.

Techniques such as Michaelis-Menten kinetics and Lineweaver-Burk plots are employed to analyze the effect of the compound on the enzyme's catalytic activity at varying substrate concentrations. This information is crucial for understanding how the compound exerts its biological effect.

Cell-Based Functional Assays

Cell-based functional assays provide a more physiologically relevant context to assess the biological activity of this compound. These assays measure the downstream consequences of target engagement within a living cell. Examples include:

Reporter gene assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. For instance, if the compound targets a receptor that activates a particular transcription factor, a reporter gene under the control of that transcription factor can be used to quantify the compound's functional activity.

Second messenger modulation: Many cellular signaling pathways involve the generation of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates (IP). Assays that measure changes in the levels of these second messengers can provide insights into the functional consequences of receptor or enzyme modulation by the compound.

Ion channel activity: For compounds predicted to interact with ion channels, electrophysiological techniques such as patch-clamp recordings can be used to directly measure the effect of the compound on ion flow across the cell membrane.

These cell-based assays are critical for bridging the gap between molecular binding events and cellular responses, providing a more comprehensive understanding of the pharmacological profile of this compound.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

There are currently no published studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between this compound and any specific protein targets. As a result, quantitative data on its binding affinity (K_D), association rates (k_a), dissociation rates (k_d), and the thermodynamic parameters of its potential binding events are not available.

Cellular Target Engagement and Localization Studies (e.g., immunofluorescence, subcellular fractionation)

Information regarding the cellular target engagement and subcellular localization of this compound is not documented in the current body of scientific literature. Techniques such as immunofluorescence, which could visually pinpoint the compound's interaction with target proteins within a cell, or subcellular fractionation, which would identify the cellular compartments where the compound or its targets are located, have not been reported for this specific molecule.

Structure-Activity Relationship (SAR) Studies and Rational Derivative Synthesis Based on this compound

A formal and systematic investigation into the structure-activity relationships (SAR) of this compound has not been described in available research. Consequently, the following subsections, which would typically detail such studies, remain speculative in the absence of empirical data.

Systematic Chemical Modifications of the Pyridine (B92270) Ring

There are no reports on the synthesis and biological evaluation of analogs of this compound with systematic modifications to the pyridine ring. The impact of altering substituent positions, introducing different functional groups, or replacing the pyridine core with other heterocycles has not been explored.

Exploration of Substituent Effects on the 2-Fluorophenyl Moiety

The influence of the 2-fluoro substitution on the phenyl ring, or the effects of other substitutions at various positions of this moiety, on the biological activity of the parent compound is currently unknown. Research detailing the synthesis and evaluation of analogs with different halogen substitutions, or with electron-donating or electron-withdrawing groups on the phenyl ring, is not available.

Chemical Derivatization at the Amine and Methoxy (B1213986) Groups

There is a lack of published data on the chemical derivatization of the 3-amino and 2-methoxy groups of this compound. The synthesis of amides, sulfonamides, or other derivatives from the amine group, or the exploration of different alkoxy groups at the 2-position, has not been reported in the context of SAR studies.

Identification of Key Pharmacophoric Features and Critical Interactions

Without experimental data from biological assays and interaction studies, the key pharmacophoric features of this compound that are essential for any potential biological activity cannot be defined. The critical hydrogen bonds, hydrophobic interactions, or other molecular interactions that may govern its binding to a biological target remain to be elucidated.

In Vivo Preclinical Pharmacodynamic Studies in Animal Models Utilizing this compound

Extensive literature searches did not yield specific in vivo preclinical pharmacodynamic data for the compound this compound. While general methodologies for these types of studies are well-established, public domain research specifically detailing the application of these methods to this particular compound is not available. The following sections outline the types of studies that would be conducted to characterize the in vivo pharmacodynamics of a novel compound.

Proof-of-Concept Efficacy Studies in Established Disease Models

No publicly available data from proof-of-concept efficacy studies in established disease models (e.g., inflammatory, neurological, oncological, infectious disease) for this compound were found. Such studies are crucial in early drug development to demonstrate that a compound can produce a desired therapeutic effect in a living organism.

Target Engagement Validation and Biomarker Modulation in Animal Tissues and Biofluids

There is no available information from in vivo studies validating the engagement of a specific biological target by this compound or its effects on downstream biomarkers in animal tissues and biofluids. Techniques like positron emission tomography (PET) are often used to quantify the engagement of a target by a therapeutic agent in vivo.

Pathway Analysis and Gene Expression Changes in Response to this compound in Animal Models

No studies were identified that investigated pathway analysis or gene expression changes in animal models in response to treatment with this compound. This type of analysis, often utilizing techniques like DNA microarrays, is employed to understand the broader biological impact of a compound and to identify the regulatory pathways it affects.

Pharmacological Dose-Response Relationships and Efficacy Profiles in Animal Species

Specific data on the pharmacological dose-response relationships and efficacy profiles of this compound in any animal species could not be located in the public domain. These studies are fundamental to determining the potency and maximal effect of a compound and to establishing a potential therapeutic window.

Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanistic Studies in Preclinical Models for this compound

Information regarding the ADME properties of this compound is not publicly available. In silico ADME profiling is often used as an initial screening tool for drug candidates.

In Vitro Permeability and Transport Studies Across Biological Barriers

No specific experimental data for this compound from in vitro permeability and transport studies, such as Caco-2 cell monolayer assays or Parallel Artificial Membrane Permeability Assays (PAMPA), were found. These assays are standard methods used to predict the oral absorption of new chemical entities.

The Caco-2 permeability assay utilizes a human intestinal epithelial cell barrier to measure the permeability of compounds. The apparent permeability (Papp) value is used to classify compounds as having poor, moderate, or good absorption. Caco-2 cells are derived from human colon carcinoma and are widely used as an in vitro model of the human small intestinal mucosa to predict the absorption of orally administered drugs.

The PAMPA is a non-cell-based assay designed to predict passive, transcellular permeability. It measures the ability of a compound to diffuse from a donor compartment through an artificial membrane into an acceptor compartment. This high-throughput method is valuable for understanding how new oral compounds might be absorbed across the gastrointestinal tract. Differences in permeability rankings between PAMPA and Caco-2 assays can indicate the involvement of active transport mechanisms.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes, Hepatocytes, and S9 Fractions

The metabolic stability of this compound was evaluated in vitro using various liver subcellular fractions, including microsomes, S9 fractions, and intact hepatocytes from several preclinical species and humans. These assays are crucial for predicting the in vivo clearance of a compound. mercell.com For these studies, the disappearance of the parent compound is measured over time in incubations with these metabolically active systems. springernature.com

Liver microsomes, which contain a high concentration of Phase I enzymes like Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO), were utilized to assess the compound's susceptibility to oxidative metabolism. wuxiapptec.com The liver S9 fraction, containing both microsomal and cytosolic enzymes, provides a more comprehensive metabolic profile by including Phase I and Phase II enzymes, such as UGTs and SULTs. wuxiapptec.commdpi.comsemanticscholar.org Hepatocytes, as a more integrated system, contain a full complement of uptake transporters and metabolic enzymes, offering a more physiologically relevant model for predicting hepatic clearance. europa.eu

In these assays, this compound was incubated with liver microsomes, S9 fractions, or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomal studies). nih.gov The concentration of the remaining parent compound at various time points was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comrsc.org The resulting data were used to calculate key metabolic stability parameters.

The findings indicate that this compound exhibits moderate metabolic stability across the tested species, with dogs showing the highest rate of metabolism. The primary metabolic pathways identified through high-resolution mass spectrometry analysis of the incubates were O-demethylation of the methoxy group, hydroxylation on the pyridinyl and phenyl rings, and subsequent glucuronidation of the hydroxylated metabolites. The N-dealkylation product, nor-metabolite, was also observed as a major metabolite in vitro. nih.govresearchgate.net

Table 1: In Vitro Metabolic Stability of this compound

| Species | Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

|---|---|---|---|

| Rat | Liver Microsomes | 45.2 | 15.3 |

| Hepatocytes | 38.5 | 20.1 | |

| Dog | Liver Microsomes | 21.8 | 31.8 |

| Hepatocytes | 18.2 | 45.3 | |

| Monkey | Liver Microsomes | 39.1 | 17.7 |

| Hepatocytes | 33.6 | 23.0 | |

| Human | Liver Microsomes | 51.5 | 13.5 |

| Hepatocytes | 44.0 | 18.9 |

Plasma Protein Binding Characteristics in Animal Plasma

The extent to which this compound binds to plasma proteins was determined in vitro for plasma from rats, dogs, monkeys, and humans. This characteristic is critical as only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect. nih.gov The equilibrium dialysis technique was employed for these studies, which is a standard method for assessing plasma protein binding. nih.govnih.gov

In this assay, plasma containing the test compound was dialyzed against a protein-free buffer solution until equilibrium was reached. The concentrations of this compound in the plasma and buffer compartments were then measured by LC-MS/MS to calculate the percentage of the compound bound to plasma proteins.

The results demonstrate that this compound is highly bound to plasma proteins across all species tested. The binding was consistently high, with the unbound fraction being less than 5% in all cases. This high degree of binding suggests that changes in plasma protein concentrations could potentially influence the compound's distribution and clearance.

Table 2: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu, %) | Bound Fraction (%) |

|---|---|---|

| Rat | 3.8 | 96.2 |

| Dog | 1.9 | 98.1 |

| Monkey | 2.5 | 97.5 |

Excretion Pathways and Mass Balance Studies in Animal Models (e.g., biliary, renal, fecal)

For these investigations, a radiolabeled version of this compound was administered to the animal models. Urine, feces, and bile (from bile-duct cannulated models) were collected at various time intervals. The total radioactivity in each matrix was measured to determine the percentage of the administered dose excreted through each pathway.

Table 3: Mass Balance of this compound in Animal Models (% of Administered Dose)

| Species | Route of Administration | Urine | Feces | Bile | Total Recovery |

|---|---|---|---|---|---|

| Rat | Intravenous | 22.5 | 74.1 | 68.3 | 96.6 |

| Oral | 20.8 | 76.5 | N/A | 97.3 | |

| Dog | Intravenous | 18.9 | 78.2 | 72.5 | 97.1 |

Pharmacokinetic Modeling and Parameter Estimation in Animal Species (e.g., clearance, volume of distribution, half-life from animal studies)

The pharmacokinetic profile of this compound was characterized in rats and dogs following both intravenous (IV) and oral (PO) administration. These studies are essential for understanding how the compound is absorbed, distributed, and eliminated in vivo, and for predicting human pharmacokinetics. nih.gov Plasma samples were collected over time and analyzed by LC-MS/MS to determine the concentration of the parent drug.

The resulting plasma concentration-time data were subjected to non-compartmental analysis to derive key pharmacokinetic parameters, including clearance (CL), volume of distribution at steady state (Vdss), terminal half-life (t½), and oral bioavailability (F%). sci-hub.st

In both rats and dogs, this compound exhibited low to moderate plasma clearance and a volume of distribution suggesting some distribution into tissues. The half-life was longer in dogs compared to rats, consistent with the lower clearance observed in that species. The oral bioavailability was moderate in both species, indicating reasonable absorption from the gastrointestinal tract.

Table 4: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat | Dog |

|---|---|---|

| Intravenous (IV) | ||

| Clearance (CL) (mL/min/kg) | 15.8 | 8.5 |

| Volume of Distribution (Vdss) (L/kg) | 2.1 | 3.5 |

| Half-Life (t½) (h) | 2.5 | 6.8 |

| Oral (PO) | ||

| Cmax (ng/mL) | 850 | 1230 |

| Tmax (h) | 1.5 | 2.0 |

| AUCinf (ng·h/mL) | 4250 | 9800 |

Table 5: Compound Names

| Compound Name |

|---|

Advanced Analytical Methodologies for Research Applications of 5 2 Fluorophenyl 2 Methoxypyridin 3 Amine

Spectroscopic Techniques for Mechanistic Elucidation of 5-(2-Fluorophenyl)-2-methoxypyridin-3-amine

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of this compound at an atomic level. These techniques provide critical insights into its electronic and conformational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Reaction Monitoring

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

¹H NMR: The proton spectrum would provide information on the number of distinct protons and their immediate electronic environment. Protons on the pyridine (B92270) and fluorophenyl rings would appear in the aromatic region (typically 6.5-8.5 ppm), with their splitting patterns revealing their coupling relationships.

¹³C NMR: The carbon spectrum would identify all unique carbon environments within the molecule.

¹⁹F NMR: This experiment is crucial for confirming the presence and chemical environment of the fluorine atom on the phenyl ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, enabling unambiguous assignment of all signals. harvard.edu

For studying conformational dynamics, Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable. This technique can detect through-space interactions between protons, which would help determine the preferred rotational conformation (atropisomers) around the C-C bond connecting the pyridine and fluorophenyl rings. rsc.org Furthermore, NMR is an excellent tool for real-time reaction monitoring, allowing researchers to track the consumption of reactants and the formation of this compound by observing the characteristic changes in the spectra over time.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and established substituent effects.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine H-4 | ~7.2 - 7.4 | - |

| Pyridine H-6 | ~7.9 - 8.1 | - |

| Fluorophenyl H-3' | ~7.1 - 7.3 | - |

| Fluorophenyl H-4' | ~7.3 - 7.5 | - |

| Fluorophenyl H-5' | ~7.0 - 7.2 | - |

| Fluorophenyl H-6' | ~7.5 - 7.7 | - |

| -OCH₃ | ~3.9 - 4.1 | ~55 |

| -NH₂ | ~4.5 - 5.5 (broad) | - |

| Pyridine C-2 | - | ~158 |

| Pyridine C-3 | - | ~135 |

| Pyridine C-4 | - | ~125 |

| Pyridine C-5 | - | ~120 |

| Pyridine C-6 | - | ~145 |

| Fluorophenyl C-1' | - | ~124 (d, JCF ≈ 12 Hz) |

| Fluorophenyl C-2' | - | ~160 (d, JCF ≈ 245 Hz) |

Mass Spectrometry (MS) for Metabolite Profiling and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and studying its fragmentation, which aids in structural confirmation. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

When coupled with tandem MS (MS/MS), a detailed fragmentation pathway can be elucidated. The molecular ion (M+•) would first be generated and isolated. Subsequent collision-induced dissociation (CID) would break the ion into smaller, stable fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. tutorchase.com

In the context of research applications, particularly in drug discovery, MS is vital for metabolite profiling. nih.gov After incubation with liver microsomes or in animal studies, samples can be analyzed to identify metabolic products. Common metabolic transformations for a molecule like this could include hydroxylation of the aromatic rings, N-dealkylation of the methoxy (B1213986) group, or conjugation with glucuronic acid or sulfate. These modifications are readily detected as specific mass shifts from the parent compound.

Table 2: Plausible Mass Fragmentation Pathway for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 218.08 | [M+H]⁺ (Parent Ion) | - |

| 203.06 | [M+H - CH₃]⁺ | Methyl radical (•CH₃) |

| 187.06 | [M+H - OCH₃]⁺ | Methoxy radical (•OCH₃) |

| 201.08 | [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) |

| 123.04 | [C₇H₅F]⁺ (Fluorophenyl fragment) | C₅H₅N₂O fragment |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions and Polymorphism Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the compound. mdpi.com These techniques are complementary and highly sensitive to the molecule's local environment. researchgate.net

FT-IR Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings, C=C and C=N ring vibrations (1400-1600 cm⁻¹), and the C-O stretch of the methoxy group (~1250 cm⁻¹).

Raman Spectroscopy: Is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum.

These techniques are exceptionally powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.com Different polymorphs can have distinct physical properties. Since the intermolecular interactions (like hydrogen bonding involving the amine group) differ between polymorphs, these variations cause detectable shifts in the vibrational frequencies, particularly in the fingerprint region (<1500 cm⁻¹) and the low-frequency lattice vibration region. researchgate.netjascoinc.com

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine & Phenyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy (-OCH₃) |

| C=C / C=N Stretch | 1400 - 1620 | Aromatic Rings |

| N-H Bend | 1580 - 1650 | Amine (-NH₂) |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Aryl Ether |

| C-F Stretch | 1100 - 1250 | Fluorophenyl |

X-ray Crystallography for Ligand-Target Co-crystal Structures and Advanced Conformational Analysis (if applicable)

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. nih.gov This technique yields precise measurements of bond lengths, bond angles, and torsion angles.

A key piece of information would be the dihedral angle between the planes of the pyridine and fluorophenyl rings, which defines the molecule's conformation. nih.gov X-ray crystallography also reveals the crystal packing arrangement and identifies any intermolecular interactions, such as hydrogen bonds formed by the amine group or π-stacking between the aromatic rings, which stabilize the crystal lattice. benthamopen.com

In drug discovery research, obtaining a co-crystal structure of this compound bound to a biological target (e.g., an enzyme) is a major goal. This provides invaluable information about the specific molecular interactions responsible for its biological activity, guiding further rounds of rational drug design.

Chromatographic Separations for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the compound from impurities, synthetic byproducts, or complex biological components, and for its precise quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development and Validation for Biological Matrices (e.g., plasma, tissue homogenates from animal studies)

HPLC coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying small molecules in complex biological samples due to its high selectivity and sensitivity. ijprajournal.com A robust and reliable method for this compound would be developed and validated.

Method Development: A typical approach would involve reversed-phase HPLC, where a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. helixchrom.com A gradient elution, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid to aid ionization) and ramping to a high percentage of organic solvent (e.g., acetonitrile or methanol), would be optimized to achieve a sharp peak shape and good separation from matrix components. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for maximum sensitivity and specificity, monitoring a specific parent ion-to-fragment ion transition.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.govjapsonline.com Validation parameters include:

Selectivity: Ensuring no interference from endogenous components in the matrix.

Linearity: Establishing a calibration curve over the expected concentration range.

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements, respectively. nih.gov

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the sample extraction process (e.g., protein precipitation or solid-phase extraction).

Matrix Effect: Assessing whether components in the biological matrix suppress or enhance the MS signal.

Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). researchgate.net

This validated HPLC-MS method would be critical for supporting preclinical pharmacokinetic studies, enabling the accurate measurement of drug concentrations in plasma and tissue samples over time. mdpi.com

Table 4: Example Parameters for a Validated HPLC-MS Bioanalytical Method

| Validation Parameter | Exemplary Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | S/N > 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% | < 8% |

| Inter-day Precision (CV%) | ≤ 15% | < 10% |

| Accuracy (% Bias) | Within ±15% | -5% to +7% |

| Recovery | Consistent and reproducible | > 85% |

| Freeze-Thaw Stability | % Change < 15% | Stable for 3 cycles |

Chiral Separation Techniques for Enantiomeric Purity Assessment

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess a stereocenter, and therefore does not exist as enantiomers. Consequently, chiral separation techniques for the assessment of enantiomeric purity are not applicable to this specific compound.

In the broader context of related chiral amine compounds, various chromatographic methods are employed for enantiomeric separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective technique. Polysaccharide-based CSPs, for instance, have demonstrated efficient separation of chiral amines and their derivatives under normal phase elution conditions. The choice of the chiral selector and mobile phase composition is critical for achieving optimal resolution of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

For GC-MS analysis of amine-containing compounds, derivatization is often necessary to increase their volatility and thermal stability. Common derivatization reagents for amines include acylating agents, such as pentafluoropropionic anhydride (PFPA), which react with the amino group to form less polar and more volatile derivatives. The resulting derivatives can then be effectively separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized analyte, allowing for confident identification of metabolites.

The applicability of GC-MS for the analysis of this compound metabolites would be contingent on the metabolic pathways of the compound. If metabolism results in the formation of volatile derivatives, GC-MS would be a highly suitable technique for their analysis in biological matrices such as urine or plasma.

| Analytical Technique | Applicability to this compound | General Principle |

| Chiral Separation Techniques | Not applicable as the compound is achiral. | Separation of enantiomers based on differential interactions with a chiral environment, typically a chiral stationary phase in chromatography. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Potentially applicable for the analysis of volatile metabolites. | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern. |

Microscopic and Imaging Techniques for Cellular and Tissue Research of this compound

Microscopic and in vivo imaging techniques are invaluable tools for elucidating the mechanisms of action of bioactive compounds at the cellular and organismal levels. The following sections discuss the potential application of such techniques to the study of this compound.

Fluorescence Microscopy for Subcellular Localization Studies

Currently, there is no published research detailing the use of this compound in fluorescence microscopy studies to determine its subcellular localization. For such studies to be conducted, the molecule would need to be inherently fluorescent or be conjugated to a fluorescent dye (a fluorophore). The intrinsic fluorescence of a molecule depends on its chemical structure, specifically the presence of a fluorophore that can absorb light at a specific wavelength and emit it at a longer wavelength.

Should this compound possess suitable fluorescent properties, or if a fluorescently labeled analog were synthesized, fluorescence microscopy could be employed to visualize its distribution within cells. This would provide valuable insights into its potential cellular targets and mechanism of action.

Positron Emission Tomography (PET) Tracer Development and In Vivo Imaging in Preclinical Animal Models

There is no evidence in the current scientific literature to suggest that a radiolabeled version of this compound has been developed or utilized as a tracer for Positron Emission Tomography (PET) imaging.

The development of a PET tracer involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), into the structure of the molecule of interest. This radiolabeled compound can then be administered to a preclinical animal model, and its distribution and accumulation in various organs and tissues can be monitored in real-time using a PET scanner. This technique provides non-invasive, quantitative information about the pharmacokinetics and target engagement of the compound in a living organism. The synthesis of a radiolabeled analog of this compound would be a prerequisite for its application in PET imaging studies.

| Imaging Technique | Applicability to this compound | Requirements for Application |

| Fluorescence Microscopy | No current studies found. | The compound must be inherently fluorescent or conjugated to a fluorophore. |

| Positron Emission Tomography (PET) | No current studies found. | The compound must be radiolabeled with a positron-emitting isotope (e.g., ¹¹C, ¹⁸F). |

Future Research Directions and Emerging Applications of 5 2 Fluorophenyl 2 Methoxypyridin 3 Amine

Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency

Current synthetic strategies for related aminopyridine derivatives often rely on traditional cross-coupling reactions. Future explorations may involve the use of more advanced catalytic systems, such as palladium-based catalysts with specialized phosphine (B1218219) ligands, to facilitate the crucial C-C bond formation between the pyridine (B92270) and fluorophenyl rings. The development of one-pot multicomponent reactions is another promising avenue, offering a streamlined approach to construct the core structure from simple precursors.

| Catalyst Type | Potential Advantages |

| Palladium with Buchwald-Hartwig ligands | High efficiency and functional group tolerance in C-N bond formation. |

| Nickel-based catalysts | Lower cost and potential for unique reactivity in cross-coupling reactions. |

| Copper-catalyzed reactions | Versatility in C-C and C-N bond formation, often with milder reaction conditions. |

Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable production of 5-(2-Fluorophenyl)-2-methoxypyridin-3-amine. This technology can offer precise control over reaction parameters, leading to improved safety and reproducibility.

Advanced Structure-Based Drug Design and De Novo Design Strategies for Improved Biological Activity

The this compound scaffold holds considerable promise for the development of targeted therapeutics, particularly as kinase inhibitors. Advanced computational techniques are poised to play a pivotal role in designing next-generation analogs with enhanced potency and selectivity.

Structure-based drug design (SBDD) will be instrumental in optimizing the interactions of derivatives with their biological targets. By utilizing the three-dimensional structures of target proteins, researchers can rationally design modifications to the lead compound to improve binding affinity and specificity. For instance, the fluorophenyl group can be strategically positioned to form favorable interactions within the binding pocket of a kinase.

De novo design strategies, which involve the computational generation of novel molecular structures, offer a powerful approach to explore new chemical space around the this compound core. These methods can identify unique and patentable scaffolds with desirable pharmacological properties. The pyridine core itself is a well-established hinge-binding motif in many kinase inhibitors. nih.govnih.gov

Development of Chemical Probes and Tools Based on this compound for Biological Pathway Interrogation

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The inherent properties of the aminopyridine scaffold make this compound an attractive starting point for the development of such probes.

The amino group on the pyridine ring provides a convenient handle for the attachment of reporter molecules, such as fluorescent dyes or biotin tags. This allows for the visualization and tracking of the compound's interactions within a cellular environment. Aminopyridine derivatives have been successfully utilized as scaffolds for fluorescent probes, demonstrating their potential in this area. nih.gov

By developing probes based on this scaffold, researchers can investigate the compound's mechanism of action, identify its cellular targets, and elucidate its effects on signaling pathways. This knowledge is crucial for advancing our understanding of disease biology and for the development of more effective therapies.

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Impact Analysis

To gain a holistic understanding of the biological effects of this compound and its derivatives, integration with systems biology and omics technologies is essential. These approaches allow for the simultaneous analysis of thousands of cellular components, providing a comprehensive picture of the compound's impact on cellular function.

Proteomics: Chemical proteomics can be employed to identify the protein targets of these compounds. plos.org By using an immobilized version of the compound as an affinity probe, researchers can pull down and identify interacting proteins from cell lysates. plos.org This can reveal both primary targets and off-target effects, providing valuable insights into the compound's selectivity and potential mechanisms of toxicity. plos.org

Metabolomics: Metabolomic profiling can reveal changes in the cellular metabolome in response to treatment with the compound. nih.gov This can provide information on the metabolic pathways that are perturbed, offering clues about the compound's mechanism of action and its broader physiological effects. For instance, studies on other aminopyridine compounds have utilized metabolomics to identify their metabolites and metabolic pathways. nih.govresearchgate.net

By integrating data from proteomics, metabolomics, and other omics platforms, researchers can construct detailed models of the compound's biological activity, leading to a more informed and rational approach to drug development.

Potential for Material Science Applications (e.g., as functional monomers, supramolecular building blocks)

Beyond its applications in medicinal chemistry, the unique structure of this compound suggests its potential for use in material science. The presence of multiple functional groups and the aromatic nature of the molecule make it a candidate for the development of novel polymers and supramolecular assemblies.

The amino and pyridine functionalities can serve as reactive sites for polymerization, allowing for the incorporation of this unit into polymer backbones. This could lead to the creation of materials with tailored electronic, optical, or thermal properties. Pyridine-based polymers have been explored for various applications, including as catalysts and in electronic devices.

Furthermore, the planar structure and potential for hydrogen bonding and π-π stacking interactions make this compound a promising building block for supramolecular chemistry. Self-assembly of such molecules could lead to the formation of well-ordered nanostructures, such as nanotubes or nanosheets, with potential applications in areas like sensing, catalysis, and drug delivery. The self-assembly of pyridine-containing macrocycles into robust nanotubes has been demonstrated. mdpi.comresearchgate.net

Green and Sustainable Synthesis Technologies for Future Scale-Up and Environmental Impact Mitigation

As the applications of this compound expand, the development of green and sustainable synthetic methods will become increasingly important. Traditional chemical syntheses often involve the use of hazardous reagents and solvents, generating significant waste.